molecular formula C18H13BrO3 B13927832 7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid

Katalognummer: B13927832
Molekulargewicht: 357.2 g/mol
InChI-Schlüssel: SZQNSYAKFAEMDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 7th position, a phenylmethoxy group at the 4th position, and a carboxylic acid group at the 2nd position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a naphthalene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution of the bromine atom can result in the formation of various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy group and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The bromine atom may also contribute to the compound’s reactivity and overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-4-(phenylmethoxy)-2-naphthalenecarboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy group and the carboxylic acid group allows for versatile chemical modifications, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C18H13BrO3

Molekulargewicht

357.2 g/mol

IUPAC-Name

7-bromo-4-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13BrO3/c19-15-6-7-16-13(9-15)8-14(18(20)21)10-17(16)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21)

InChI-Schlüssel

SZQNSYAKFAEMDU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C3C=CC(=CC3=CC(=C2)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.